molecular formula C24H22N2O3 B2841168 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide CAS No. 922082-08-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide

Cat. No.: B2841168
CAS No.: 922082-08-4
M. Wt: 386.451
InChI Key: SGHABCUOFSHDEW-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a 7-membered oxazepine ring fused to two benzene moieties. The structure features:

  • Ethyl group at position 10.
  • Oxo group at position 11.

Oxidation steps using H₂O₂ in acetic acid are common for introducing sulfoxide/sulfone groups in related thiazepines .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-26-20-9-4-5-10-22(20)29-21-12-11-18(15-19(21)24(26)28)25-23(27)14-17-8-6-7-16(2)13-17/h4-13,15H,3,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHABCUOFSHDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available dibenzo[b,f][1,4]oxazepine derivatives.

    Step 1 Alkylation: The dibenzo[b,f][1,4]oxazepine core is alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 10-position.

    Step 2 Oxidation: The resulting intermediate is then oxidized to form the ketone at the 11-position. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Step 3 Amidation: The final step involves the reaction of the oxidized intermediate with m-tolylacetic acid chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the ethyl group or the ketone moiety.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Potential use in the synthesis of novel polymers or as a building block for advanced materials.

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biochemistry: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

    Drug Development: Exploration of its efficacy and safety as a drug candidate for treating various diseases, including neurological disorders and cancers.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.

    Agriculture: Potential application as a pesticide or herbicide due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide exerts its effects would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure suggests it could engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Heteroatom Variation: Oxazepine vs. Thiazepine Analogues

Compound Name Heteroatom Key Substituents Biological Relevance
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Sulfur 4-Methoxyphenylacetamide, sulfoxide group D₂ dopamine receptor antagonism
Target Compound (Oxazepine) Oxygen m-Tolylacetamide Undisclosed (structural focus)

Key Differences :

  • Metabolic Stability : Sulfoxide groups (e.g., 5-oxide in thiazepines) may influence oxidative metabolism compared to oxazepines .

Substituent Modifications on the Acetamide Side Chain

Compound Name Acetamide Substituent Yield (%) Notes
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(pyrazin-2-yl)acetamide Pyrazin-2-yl 42 Higher polarity due to nitrogen-rich heterocycle
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(1H-indol-3-yl)acetamide Indol-3-yl 46 Bulky aromatic group; potential π-π interactions
Target Compound m-Tolyl (meta-methylphenyl) N/A Balanced hydrophobicity and steric bulk

Structure-Activity Relationship (SAR) :

  • Hydrophobic Groups (e.g., m-tolyl, indole) may enhance membrane permeability but reduce solubility.
  • Electron-Withdrawing Groups (e.g., pyrazine) could improve solubility but limit blood-brain barrier penetration .

Modifications on the Dibenzoheterocyclic Core

Compound Name Core Modification Activity/Notes
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Methyl at position 10; trifluoromethylbenzamide Undisclosed; trifluoromethyl enhances metabolic stability
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide Butyl at position 10; nitro group Nitro group may confer electrophilic reactivity

Impact of Alkyl Chain Length :

  • Ethyl vs. Butyl: Longer alkyl chains (e.g., butyl) may increase lipophilicity but reduce target selectivity due to non-specific binding .
  • Nitro Groups : Could serve as prodrug moieties or influence redox properties .

Enantiomeric and Chiral Considerations

  • N-(4-Cyanobenzyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-(R)-oxide ((R)-58) was separated via chiral HPLC, highlighting the importance of stereochemistry in receptor binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Est.) N-(10-Ethyl-11-oxo-...-2-(pyrazin-2-yl)acetamide N-(10-Methyl-...-trifluoromethylbenzamide
Molecular Weight ~380 g/mol 380.11 g/mol 408.47 g/mol
LogP (Predicted) ~3.5 ~2.8 ~4.0
Hydrogen Bond Acceptors 4 6 5

Notes:

  • The m-tolyl group in the target compound likely increases LogP compared to pyrazine derivatives, favoring passive diffusion .
  • Trifluoromethyl groups enhance metabolic stability but may reduce aqueous solubility .

Q & A

Q. Purity Assurance :

  • Analytical Techniques : HPLC (≥95% purity threshold) with C18 columns and UV detection at 254 nm .
  • Spectroscopic Confirmation : ¹H/¹³C NMR to verify substituent positions; IR for functional group validation (e.g., amide C=O stretch at ~1650 cm⁻¹) .

What experimental strategies identify biological targets in anti-inflammatory studies?

Q. Advanced Target Identification

  • Flow Cytometry : Quantify inhibition of IL-1β-induced ICAM-1/VCAM-1 expression in endothelial cells (e.g., HMEC-1) .
  • Dose-Response Analysis : Establish IC₅₀ values using gradient concentrations (e.g., 0.1–50 µM) and compare with structural analogs (e.g., BT3) to isolate pharmacophores .
  • Molecular Docking : Screen against inflammatory targets (e.g., JAK/STAT or NF-κB pathways) using software like AutoDock Vina .

How does the compound interact with dopamine receptors, and what assays validate this mechanism?

Q. Mechanistic Studies

  • Radioligand Binding Assays : Compete with [³H]spiperone for D2 receptor binding in transfected HEK293 cells .
  • Functional Assays : Measure cAMP accumulation post-treatment (D2 receptors are Gi-coupled; expect cAMP reduction) .
  • Structural Analog Analysis : Compare with known D2 antagonists (e.g., risperidone) to infer binding motifs (e.g., sulfonamide/acetamide positioning) .

How are structural contradictions in solubility and stability resolved across studies?

Q. Data Reconciliation Methodology

  • Controlled Solubility Testing : Use standardized buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) with nephelometry .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

What in vivo models assess therapeutic potential for neurological disorders?

Q. Pharmacological Profiling

  • MPTP-Induced Parkinson’s Model : Administer compound (10–50 mg/kg, oral) to mice and evaluate motor function via rotarod .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain permeability using LC-MS/MS .
  • Histopathology : Post-mortem striatal dopamine quantification via HPLC-ECD .

How can structure-activity relationship (SAR) studies optimize anti-inflammatory efficacy?

Q. Advanced SAR Strategies

  • Substituent Modification : Replace m-tolyl with fluorophenyl to enhance metabolic stability ; alkyl chain elongation at 10-position to improve lipophilicity .
  • In Silico Modeling : Use Schrödinger’s Glide to predict binding affinity for ICAM-1 regulatory kinases .
  • In Vitro Validation : Test analogs in THP-1/HMEC-1 adhesion assays with TNF-α stimulation .

What analytical techniques confirm structural integrity post-synthesis?

Q. Comprehensive Characterization

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₁N₂O₄S requires m/z 433.1224) .
  • X-ray Crystallography : Resolve dihedral angles of the dibenzooxazepine core (e.g., 15–20° twist for optimal receptor fit) .
  • 2D NMR : COSY and NOESY to assign stereochemistry and confirm substituent orientation .

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